N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

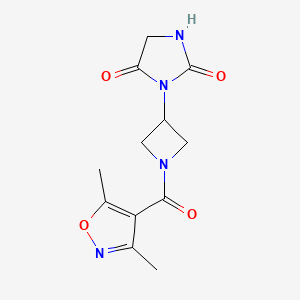

N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of heterocyclic compounds. MTSEA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many fields.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizers activated by light in the presence of oxygen to produce cytotoxic species, primarily singlet oxygen, which induces cell death. Research has identified compounds with structural similarities to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide that exhibit high singlet oxygen quantum yields, making them promising candidates for PDT. The efficiency of these compounds in generating singlet oxygen is crucial for their application in PDT, particularly in cancer treatment, due to their potential to selectively destroy tumor cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Catalytic Activities

The interaction with DNA and catalytic activities of compounds containing the thiadiazole moiety, akin to this compound, has been explored. These compounds exhibit a capacity to bind with DNA, which is a critical property for anticancer drugs as it can result in the inhibition of cancer cell proliferation. Additionally, their catalytic activities, particularly in the context of transition metal complexes, highlight their potential in synthetic chemistry and therapeutic applications (El-Sonbati, Shoair, El‐Bindary, Diab, & Mohamed, 2015).

Anticancer and Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and tested for their anticancer and antimicrobial properties. Some of these compounds demonstrate significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells, showcasing their potential as lead compounds in the development of new anticancer agents. Furthermore, these compounds' antimicrobial activity suggests they could serve as a basis for creating new antibiotics or antifungal medications (Tsai et al., 2016).

Enzyme Inhibition

Research into the enzyme inhibition properties of compounds with a thiadiazole core, similar to this compound, has yielded promising results. These compounds have been studied for their ability to inhibit human carbonic anhydrase isoenzymes, which is of interest in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. The development of selective inhibitors based on these compounds could lead to new therapeutic agents with improved efficacy and reduced side effects (Mishra et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)-5-(thiadiazol-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S3/c1-16-6-2-5-12-19(14,15)10-4-3-8(17-10)9-7-11-13-18-9/h3-4,7,12H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVPGXURJSRHDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=C(S1)C2=CN=NS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2617586.png)

![N-[2-[[5-(Dimethylamino)pyridin-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2617589.png)

![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)

![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)

![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2617601.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone](/img/structure/B2617607.png)